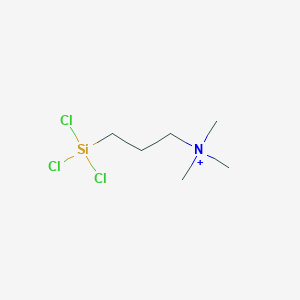

N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium

Description

N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium is a quaternary ammonium compound featuring a trichlorosilyl (SiCl₃) group at the 3-position of the propane backbone. This structure confers unique reactivity and surface-binding capabilities, particularly in materials science and nanotechnology. The compound’s quaternary ammonium core enhances solubility in polar solvents, while the trichlorosilyl group enables covalent bonding to inorganic surfaces, making it valuable for functionalizing silica nanoparticles or polymers .

Properties

IUPAC Name |

trimethyl(3-trichlorosilylpropyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15Cl3NSi/c1-10(2,3)5-4-6-11(7,8)9/h4-6H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQAZYQAUCTNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl3NSi+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626062 | |

| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664996-01-4 | |

| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Reaction: The synthesis begins with the reaction of with to form .

Hydrolysis: The nitrile group is then hydrolyzed to form .

Amidation: The acid is converted to an amide using .

Quaternization: Finally, the amide is quaternized with methyl iodide to form N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium .

Industrial Production Methods:

- The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like or .

Reduction: Reduction reactions can be carried out using or .

Substitution: The trichlorosilyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Grignard reagents, organolithium compounds, inert atmosphere.

Major Products Formed:

Oxidation: Formation of silanols or siloxanes.

Reduction: Formation of silanes.

Substitution: Formation of various organosilicon compounds.

Scientific Research Applications

Chemistry:

- Used as a catalyst in organic synthesis.

- Acts as an intermediate in the production of other chemicals.

Biology:

- Utilized in the modification of biomolecules for research purposes.

- Employed in the development of biocompatible materials .

Medicine:

- Investigated for potential use in drug delivery systems .

- Studied for its antimicrobial properties .

Industry:

- Applied in surface modification to enhance material properties.

- Used in the production of coatings and adhesives .

Mechanism of Action

Mechanism:

- The compound exerts its effects through the interaction of the trichlorosilyl group with various substrates. This interaction can lead to the formation of covalent bonds with organic and inorganic materials, modifying their surface properties.

Molecular Targets and Pathways:

- Targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds .

- Pathways involve nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Trichlorosilyl vs. Trimethoxysilyl : The trichlorosilyl group (SiCl₃) is more electrophilic than trimethoxysilyl (Si(OCH₃)₃), enabling faster hydrolysis and stronger covalent bonding to hydroxylated surfaces (e.g., silica). However, trimethoxysilyl derivatives are less moisture-sensitive, improving shelf life .

- Fluorinated Chains: Perfluorooctyl or nonafluorobutyl substituents impart extreme hydrophobicity and chemical inertness, ideal for non-stick coatings or surfactants. However, long fluorinated chains may reduce biocompatibility .

- Sulfonyl Groups : Vinyl sulfone derivatives (e.g., CVS-6, CVS-12) exhibit irreversible enzyme inhibition due to nucleophilic attack at the sulfonyl group, critical for therapeutic applications .

Biological Activity

N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium (CAS No. 664996-01-4) is a quaternary ammonium compound characterized by the presence of a trichlorosilyl group. This compound is notable for its diverse applications, particularly in organic synthesis and surface modification. Its biological activity has garnered attention due to its potential uses in biochemistry and materials science.

- Molecular Formula : C_6H_15Cl_3NSi

- Molecular Weight : 235.6 g/mol

- Structure : The compound contains a positively charged nitrogen atom bonded to three methyl groups and a trichlorosilyl group, which contributes to its unique reactivity and properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its quaternary ammonium structure, which is known for antimicrobial properties. The following sections detail the specific biological activities observed in research studies.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are widely recognized for their antimicrobial efficacy. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi.

Case Study Findings :

- Bacterial Inhibition : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong antimicrobial potential.

- Fungal Activity : The compound also showed antifungal activity against common pathogens, suggesting its potential use in medical and agricultural applications.

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The positively charged nitrogen interacts with negatively charged components of microbial membranes, leading to increased permeability and eventual cell death.

- Protein Denaturation : It may also cause denaturation of essential proteins within microbial cells, further contributing to its antimicrobial effects.

Applications in Surface Modification

Due to its unique chemical structure, this compound is utilized in modifying surfaces for enhanced antimicrobial properties. It has been incorporated into coatings that provide both water repellency and antimicrobial activity.

| Application | Description |

|---|---|

| Surface Coatings | Used to create antimicrobial surfaces on textiles and medical devices |

| Biochemical Modifications | Acts as an intermediate in the synthesis of other biologically active compounds |

Research Findings

Recent studies have highlighted the versatility of this compound in various fields:

- Polymeric Nanoparticles : Research indicated that incorporating this compound into polymeric nanoparticles enhances stability and biocompatibility, making it suitable for drug delivery systems.

- Disinfectant Development : Its effectiveness as a disinfectant has been evaluated, showing potential for reducing microbial load in various settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.